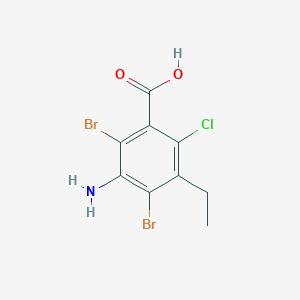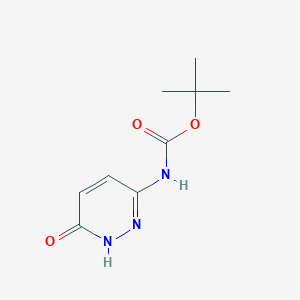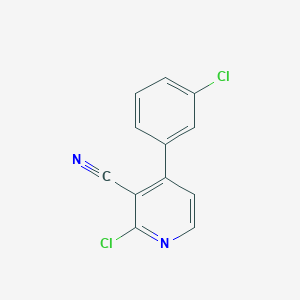
2-Chloro-4-(3-chlorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with a nitrile group at the 3-position and chlorine atoms at the 2- and 4-positions, along with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 3-chlorobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Scientific Research Applications
2-Chloro-4-(3-chlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2-Chloro-5-(3-chlorophenyl)nicotinonitrile
- 2-Chloro-6-(4-fluorophenyl)nicotinonitrile
- 3-Chloro-4-(3-chlorophenyl)nicotinonitrile
Comparison: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical behaviors, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-3-1-2-8(6-9)10-4-5-16-12(14)11(10)7-15/h1-6H |
InChI Key |
WHIQJPGVWADDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12999268.png)
![tert-Butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12999275.png)

![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12999281.png)
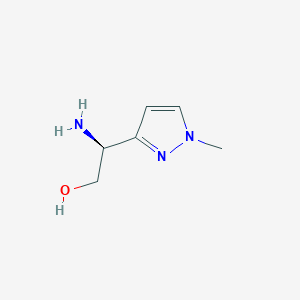

![2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B12999298.png)

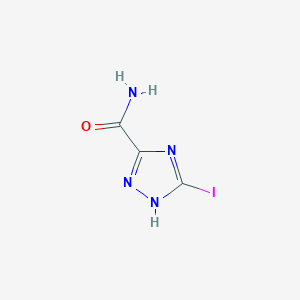
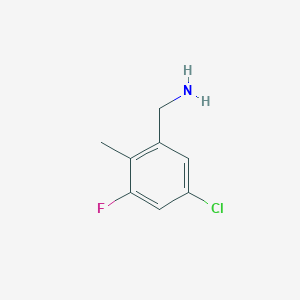
![[2,3'-Bipyridine]-2'-carboxamide](/img/structure/B12999317.png)
